Hydrogen Bond Donor Count: N-Methylated Target (1 HBD) vs. Non-Methylated Fmoc-L-Homoallylglycine (2 HBD)
The target compound (CAS 856412-21-0) carries an Nα-methyl group that replaces the secondary amide NH with a tertiary amide N-CH3, reducing the hydrogen bond donor (HBD) count from 2 to 1 relative to its direct non-methylated comparator Fmoc-L-homoallylglycine (CAS 851909-08-5), which retains the carbamate NH and the carboxylic acid OH as two HBDs [1]. This reduction in HBD count is structurally verifiable from computed properties: the non-methylated comparator registers 2 HBDs (AngeneChemical/XLogP3 datasheet), while the N-methylated target registers 1 HBD (Chem960 computed properties) . Elimination of the backbone NH hydrogen bond donor disrupts interchain β-sheet-type aggregation during solid-phase peptide synthesis, which is a documented benefit of N-methylation for difficult peptide sequences [2].
| Evidence Dimension | Hydrogen bond donor count (computed/structural) |
|---|---|
| Target Compound Data | 1 HBD (N-CH3 replaces NH; only carboxylic acid OH remains) |
| Comparator Or Baseline | Fmoc-L-homoallylglycine (CAS 851909-08-5): 2 HBD (carbamate NH + carboxylic acid OH) |
| Quantified Difference | 1 HBD reduction (50% fewer hydrogen bond donors); MW increase of 14.02 Da (365.42 vs. 351.40) |
| Conditions | Computed molecular descriptors from PubChem-derived and Chem960 datasets |
Why This Matters
For procurement of SPPS building blocks targeting aggregation-prone or hydrophobic peptide sequences, the 1 HBD count of the N-methylated compound directly reduces on-resin aggregation risk, which can improve crude peptide purity and yield—a selection criterion not met by the non-methylated analog.
- [1] AngeneChemical. 5-Hexenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-, CAS 851909-08-5. Computed Properties: XLogP3 4.2, HBD 2. Available at: https://www.angenechemical.com (2026). View Source
- [2] Paradis-Bas, M.; Tulla-Puche, J.; Albericio, F. The road to the synthesis of 'difficult peptides'. Chem. Soc. Rev. 2016, 45, 631–654. DOI: 10.1039/C5CS00680E. View Source
